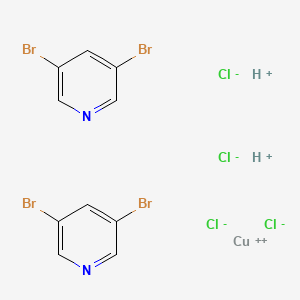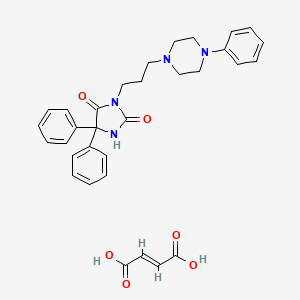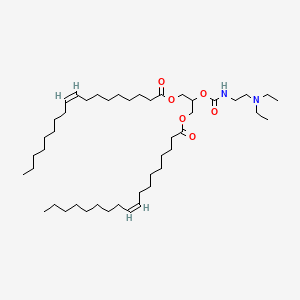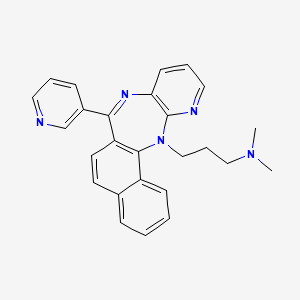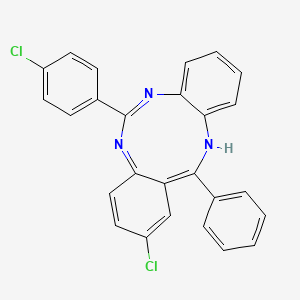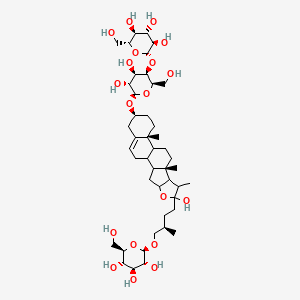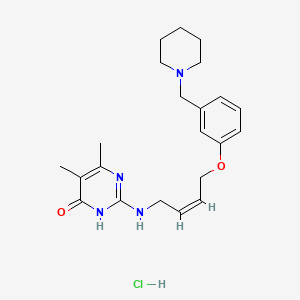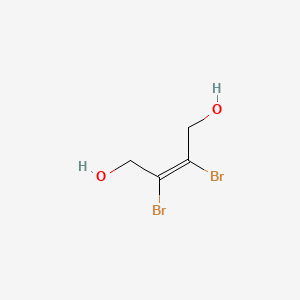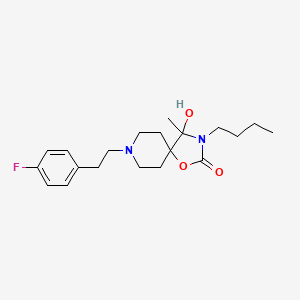
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound with a unique structure that combines a pyridinone core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridinone core, followed by the introduction of the cyclopropyl, phenylmethoxy, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinone derivatives, while reduction can produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure, used in various chemical reactions.
Uniqueness
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
335665-52-6 |
|---|---|
Formule moléculaire |
C19H16F3NO2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-yn-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)18(11-10-14-8-9-14,16-7-4-12-23-17(16)24)25-13-15-5-2-1-3-6-15/h1-7,12,14H,8-9,13H2,(H,23,24)/t18-/m0/s1 |
Clé InChI |
MCOWTFYQFKENOA-SFHVURJKSA-N |
SMILES isomérique |
C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



